Ethyl 2-(2-bromopyridin-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMYPADDXSRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Ethyl 2 2 Bromopyridin 4 Yl Acetate and Its Analogs
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond at the 2-position of the pyridine (B92270) ring makes Ethyl 2-(2-bromopyridin-4-yl)acetate an ideal substrate for a multitude of palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures, particularly biaryl and heteroaryl systems.
Suzuki Coupling Reactions for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For 2-bromopyridine (B144113) derivatives like this compound, this reaction provides a direct route to 2-arylpyridines. researchgate.net The reaction typically involves a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base in an appropriate solvent. researchgate.net
The general mechanism proceeds via three key steps: oxidative addition of the 2-bromopyridine to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the 2-arylpyridine product and regenerate the Pd(0) catalyst. The presence of the ethyl acetate (B1210297) group is generally well-tolerated under Suzuki coupling conditions. Studies on 2,4-dibromopyridine (B189624) have shown that coupling occurs regioselectively at the more reactive 2-position. researchgate.net
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. Isopropanol | High | researchgate.net |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | TlOH | Toluene | Good | researchgate.net |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | Good | researchgate.net |
This table presents typical conditions for Suzuki coupling reactions of 2-bromopyridine analogs.
Ullmann-Type Coupling Reactions
Ullmann-type reactions, traditionally involving copper catalysis, are used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org For this compound, this reaction allows for the introduction of various nucleophiles at the 2-position. The classic Ullmann condensation often requires harsh conditions, but modern protocols utilize copper salts (e.g., CuI, Cu₂O) with ligands such as diamines or amino acids, enabling the reactions to proceed under milder temperatures. wikipedia.orgnih.govnih.gov
The reaction of 2-bromopyridines with phenols (O-arylation) or amines (N-arylation, also known as the Goldberg reaction) provides access to 2-aryloxy and 2-aminopyridine (B139424) derivatives, respectively. wikipedia.orgnih.gov These reactions are crucial for synthesizing scaffolds found in pharmaceuticals and functional materials. rsc.orgnih.govnih.gov The choice of ligand is critical and can significantly accelerate the rate of these coupling reactions. nih.gov
| Entry | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Ref |
| 1 | Phenol | CuI / TMEDA | Cs₂CO₃ | Dioxane | 110 | nih.gov |
| 2 | Aniline | CuI / Phenanthroline | K₃PO₄ | DMF | 100-120 | wikipedia.org |
| 3 | Imidazole | Cu₂O / Salicylaldoxime | Cs₂CO₃ | NMP | 120 | nih.gov |
| 4 | Aliphatic Amines | CuI | K₂CO₃ | DES | 60-100 | nih.gov |
This table illustrates representative conditions for Ullmann-type couplings involving halopyridines.
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org For this compound, this reaction would yield 2-alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. scirp.orgscirp.orgresearchgate.net
The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the 2-bromopyridine. Subsequent reductive elimination affords the coupled product. The reaction conditions are generally mild, and the ester functional group on the substrate is compatible with this transformation. scirp.orgscirp.orgresearchgate.net
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) | Ref |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 95 | scirp.orgscirp.org |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 88 | researchgate.net |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 91 | wikipedia.org |
This table summarizes typical conditions for the Sonogashira coupling of bromopyridine derivatives.
Negishi Cross-Coupling Reactions
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and mild reaction conditions, making it particularly suitable for complex substrates like this compound. wikipedia.orgrsc.org The reaction allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org
The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation from the organozinc reagent to the palladium center, and reductive elimination. researchgate.net The use of 2-pyridylzinc reagents has also been extensively studied, showcasing the versatility of this reaction for creating bi-heterocyclic systems. researchgate.net For bromo-substituted pyridines, yields are generally good, although they can be lower than for the corresponding iodo-derivatives. rsc.org
| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) | Ref |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Good | wikipedia.org |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ | XPhos | THF | High | researchgate.net |
| 3 | Isopropylzinc bromide | Pd(OAc)₂ | SPhos | THF/NMP | 70 | rsc.org |
This table provides examples of Negishi coupling conditions for aryl halides.
Palladium-Catalyzed C-H Bond Activation Processes in Heterocycles
In recent years, direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyles. nih.gov For pyridine derivatives, palladium catalysis can be used to form new C-C or C-heteroatom bonds by directly coupling with a C-H bond on the ring, often guided by a directing group. nih.govmdpi.com While the C2-Br bond in this compound is the primary site for cross-coupling, C-H activation offers pathways to functionalize other positions on the pyridine ring or on adjacent aryl groups.
For instance, pyridine N-oxides are excellent substrates for Pd-catalyzed C-H arylation at the C2 position. rsc.org Similarly, directing groups such as amides or other N-containing functionalities can direct C-H activation to specific sites. mdpi.com These methods provide alternative strategies for building molecular complexity from pyridine cores. acs.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of electron-withdrawing groups. In this compound, the ester group at the 4-position further activates the ring towards nucleophilic aromatic substitution (SNAr). uci.edu The SNAr reaction typically occurs at the positions ortho (2,6) and para (4) to the ring nitrogen. uci.edu
The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (the bromine at C2), forming a negatively charged intermediate known as a Meisenheimer complex. pearson.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom and the electron-withdrawing ester group. In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.
| Entry | Nucleophile | Solvent | Conditions | Product Type | Ref |
| 1 | Sodium Methoxide | Methanol | Reflux | 2-Methoxypyridine derivative | uci.edu |
| 2 | Piperidine | Methanol | RT - 50°C | 2-(Piperidin-1-yl)pyridine derivative | researchgate.net |
| 3 | Triphenylphosphine | Toluene | 50°C | 2-(Triphenylphosphonium)pyridine salt | nih.gov |
| 4 | Various Amines | Water / KF | 100°C | 2-Aminopyridine derivatives | researchgate.net |
This table shows examples of SNAr reactions on activated halopyridine systems.
Radical Nucleophilic Substitution (SRN1) Mechanisms with Pyridine Substrates
Beyond classical ionic pathways, halopyridines can undergo substitution via a radical-nucleophilic mechanism, known as the SRN1 reaction. reddit.com This multi-step, chain-reaction process does not require strong electron-withdrawing groups for activation, unlike traditional SNAr reactions. wikipedia.org The SRN1 mechanism was first described by Bunnett and Kim in 1970 and involves radical and radical anion intermediates. wikipedia.org
The general mechanism proceeds through the following key steps: wikipedia.orgresearchgate.netdalalinstitute.com
Initiation: An electron is transferred from an initiator (such as a solvated electron from an alkali metal or via photochemical stimulation) to the aryl halide substrate (ArX), forming a radical anion (ArX•⁻).
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).
The newly formed aryl radical reacts with a nucleophile (Nu⁻) to create a new radical anion ((ArNu)•⁻).
This new radical anion transfers its excess electron to another molecule of the starting aryl halide (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArNu). This step propagates the chain.
Termination: The chain reaction can be terminated if the aryl radical is quenched, for example, by abstracting a hydrogen atom from the solvent. wikipedia.org
Recent studies have demonstrated that the coupling of 2- or 4-bromopyridines with Grignard reagents can be promoted by purple light, proceeding through a photoinduced SRN1 mechanism. organic-chemistry.orgnih.gov In this process, single electron transfer (SET) is stimulated by the light, generating a pyridyl radical that then participates in the coupling reaction. organic-chemistry.orgnih.gov
| Step | Description | Intermediate(s) |
| Initiation | The substrate accepts an electron to form a radical anion. | ArX•⁻ |
| Propagation i | The radical anion fragments to an aryl radical and a halide anion. | Ar•, X⁻ |
| Propagation ii | The aryl radical couples with a nucleophile. | (ArNu)•⁻ |
| Propagation iii | The product radical anion transfers an electron to a new substrate molecule. | ArNu, ArX•⁻ |
A summary of the key steps in the SRN1 reaction mechanism.
Classical SNAr with Various Carbon and Heteroatom Nucleophiles
The most common pathway for nucleophilic substitution on electron-deficient aromatic rings like 2-bromopyridine is the classical nucleophilic aromatic substitution (SNAr) mechanism. This process typically occurs in two steps: addition of the nucleophile to form a resonance-stabilized intermediate, followed by elimination of the leaving group. dalalinstitute.comscispace.com
The key intermediate in this mechanism is the Meisenheimer complex, a negatively charged species where the aromaticity of the ring is temporarily disrupted. researchgate.net The stability of this complex is crucial for the reaction to proceed.
2-Halopyridines, including analogs of this compound, readily undergo SNAr reactions with a wide range of nucleophiles. acs.org
Heteroatom Nucleophiles: Reactions with oxygen nucleophiles (alcohols, phenols), nitrogen nucleophiles (amines, amides, N-heterocycles), and sulfur nucleophiles (thiols) are common methods for introducing new functional groups onto the pyridine ring. acs.orgresearchgate.net
Carbon Nucleophiles: Carbon-based nucleophiles, such as enolates and cyanide ions, can also displace the bromide to form new carbon-carbon bonds. wikipedia.orgacs.org
| Nucleophile Type | Example(s) | Product Type |
| Oxygen | Alcohols, Phenols | Aryl ethers |
| Nitrogen | Amines, Amides | Substituted anilines/pyridines |
| Sulfur | Thiols | Aryl sulfides |
| Carbon | Enolates, Cyanide (KCN) | Functionalized aryl compounds, Nitriles |
Examples of nucleophiles used in SNAr reactions with halopyridines. acs.orgresearchgate.net
Influence of Substrate and Nucleophile Electronic Properties on SNAr Reactivity
The rate and feasibility of SNAr reactions are heavily dependent on the electronic properties of both the pyridine substrate and the attacking nucleophile.
Substrate Electronics: The presence of electron-withdrawing groups (EWGs) on the aromatic ring is critical for activating the substrate towards nucleophilic attack. scispace.com EWGs, especially those at the ortho and para positions relative to the leaving group, stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction. For instance, the reactivity of N-methylpyridinium compounds is significantly enhanced by a cyano group at the 2- or 4-position. nih.govresearchgate.net Conversely, electron-donating groups (EDGs) destabilize the intermediate and decrease the reaction rate.
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The carbon-halogen bond is not broken in this step. Consequently, the reaction rate is not primarily determined by the leaving group's ability to depart. The typical leaving group order, known as the "element effect," is F > Cl ≈ Br > I. nih.govresearchgate.net Fluorine's high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster reaction rate despite the C-F bond being the strongest.
Nucleophile Properties: The reactivity in an SNAr reaction is also influenced by the nucleophile's strength. dalalinstitute.com Generally, stronger nucleophiles react faster. Nucleophiles with a higher negative charge are typically more potent than their corresponding conjugate acids (e.g., OH⁻ is a stronger nucleophile than H₂O). dalalinstitute.com
| Factor | Effect on SNAr Rate | Rationale |
| Electron-Withdrawing Group on Substrate | Increases | Stabilizes the negative charge of the Meisenheimer complex. nih.govresearchgate.net |
| Electron-Donating Group on Substrate | Decreases | Destabilizes the Meisenheimer complex. |
| Highly Electronegative Leaving Group (e.g., F) | Increases | Enhances the electrophilicity of the carbon center. nih.govresearchgate.net |
| Stronger Nucleophile | Increases | Accelerates the initial addition step. dalalinstitute.com |
Summary of electronic influences on SNAr reactivity.
Organometallic Reactivity and Derivatives
The carbon-bromine bond in this compound is also a key site for the formation of organometallic reagents, which are powerful intermediates for constructing new carbon-carbon and carbon-heteroatom bonds.
Formation of Pyridyllithium Reagents and their Subsequent Transformations
2-Bromopyridines can be converted into highly reactive pyridyllithium reagents through halogen-metal exchange. This is typically achieved by treating the bromopyridine with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions.
Once formed, these pyridyllithium species are potent nucleophiles and bases. They can react with a wide array of electrophiles in subsequent transformations, including: semanticscholar.org
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carbon dioxide (CO₂) to yield carboxylic acids after acidic workup.
Esters to produce tertiary alcohols via double addition. adichemistry.com
These transformations provide a powerful route to introduce diverse functional groups at the 2-position of the pyridine ring.
Reactions Involving Organozinc and Organomagnesium Reagents
Organomagnesium (Grignard) Reagents: 2-Bromopyridines can be coupled with Grignard reagents (R-MgX) to form new C-C bonds. As mentioned, these reactions can proceed via a photoinduced SRN1 mechanism. organic-chemistry.orgnih.gov This method avoids the need for a transition metal catalyst and is compatible with a variety of Grignard reagents, including primary and secondary alkyl, aryl, and alkynyl types. organic-chemistry.org Grignard reagents are also widely used in additions to carbonyl compounds and esters. adichemistry.commasterorganicchemistry.com
Organozinc Reagents: Organozinc reagents are valued for their high functional group tolerance and are key partners in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. researchgate.netresearchgate.net 2-Bromopyridines can serve as the electrophilic partner in these reactions. The organozinc reagent can be prepared by the direct insertion of zinc into an organic halide. nih.gov The subsequent coupling, typically catalyzed by a palladium or nickel complex, forms a new C-C bond with high efficiency and selectivity. researchgate.net
Other Significant Transformations
In addition to the aforementioned reactions, 2-bromopyridines are versatile synthons for more complex transformations. One notable example is a ruthenium(II)-mediated domino reaction. In this process, a simple 2-bromopyridine can be converted into a multi-heteroarylated 2-pyridone product. nih.gov The proposed pathway involves a series of consecutive steps within a single catalytic cycle: nih.gov
Oxygen Incorporation: A nucleophilic aromatic substitution of the bromine atom with a carbonate, which then rearranges to form a pyridone intermediate.
N-Arylation: A Buchwald–Hartwig-type reaction where a second molecule of 2-bromopyridine couples with the nitrogen of the newly formed pyridone.
C-H Bond Activation: A final step where the C-H bond at the 6-position of the pyridone ring is functionalized, leading to C-C bond formation.
This type of domino reaction showcases the potential for transforming simple starting materials like 2-bromopyridines into highly complex and functionalized molecular architectures using a single catalytic system. nih.gov
Oxidative Processes of Pyridine N-Oxides
The oxidation of the nitrogen atom in the pyridine ring of this compound and its analogs is a critical transformation that significantly alters the reactivity of the heterocycle. This conversion to the corresponding N-oxide enhances the electron-deficient nature of the pyridine ring, thereby activating it for various subsequent functionalization reactions, particularly at the C2 and C4 positions. researchgate.net
The oxidation of 2-bromopyridines to their respective N-oxides is commonly achieved using peroxy acids. A well-established method involves the use of peracetic acid, which can be generated in-situ from hydrogen peroxide and acetic acid. google.com This process can be catalyzed by acids such as sulfuric acid or maleic acid to improve efficiency. google.com The resulting this compound N-oxide becomes a versatile intermediate for further synthesis.
Once formed, the pyridine N-oxide moiety serves as a directing group and an activator for C-H functionalization reactions. Palladium-catalyzed direct arylation, for instance, allows for the coupling of pyridine N-oxides with aryl halides. semanticscholar.orgfu-berlin.de This transformation is highly valuable for constructing biaryl structures. The N-oxide group is thought to facilitate the C-H activation step at the ortho-position (C2) by coordinating with the metal catalyst. semanticscholar.org Research has shown that the electronic properties of substituents on the pyridine N-oxide ring can influence the reaction yields. Electron-withdrawing groups on the N-oxide tend to result in higher yields in cross-coupling reactions with 2-bromopyridine. fu-berlin.de
After the desired functionalization at the C2 position has been achieved, the N-oxide group can be readily removed through deoxygenation reactions, such as palladium-catalyzed hydrogenolysis, to yield the desired substituted pyridine derivative. semanticscholar.org This strategic use of N-oxidation and subsequent deoxygenation provides a powerful tool for the regioselective synthesis of complex pyridine compounds.
Table 1: Selected Oxidative Processes of Pyridine N-Oxides
| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |
| 2-Bromopyridine | H₂O₂ / Acetic Acid / Maleic Acid | 2-Bromopyridine-N-oxide | N-Oxidation | google.com |
| Pyridine N-oxide | Aryl Bromide / Pd(OAc)₂ | 2-Arylpyridine N-oxide | Direct C-H Arylation | semanticscholar.org |
| Pyridine N-oxide | Aryl Triflate / Pd Catalyst | 2-Arylpyridine N-oxide | Direct C-H Arylation | semanticscholar.org |
| 2-Arylpyridine N-oxide | H₂ / Pd Catalyst | 2-Arylpyridine | Deoxygenation | semanticscholar.org |
Ester Hydrolysis and Transesterification Reactions
The ethyl acetate moiety in this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations for modifying the carboxyl group.
Ester Hydrolysis
Ester hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. lumenlearning.com This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uk The reaction is reversible, and its equilibrium position is dictated by the concentrations of reactants and products. lumenlearning.comchemguide.co.uk To drive the reaction toward completion, a large excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. lumenlearning.com The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a separate step. chemguide.co.uklibretexts.org Saponification is often preferred for its irreversibility and the typically cleaner separation of products. chemguide.co.uk
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base. researchgate.netscielo.br In the context of this compound, this would involve reacting the compound with a different alcohol (R'-OH) to form a new ester, 2-(2-bromopyridin-4-yl)acetate-R', and ethanol (B145695).
The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the new alcohol. scielo.br The reaction is driven to completion by using a large excess of the reactant alcohol or by removing the ethanol byproduct, for instance, through azeotropic distillation. biofueljournal.com Various catalysts, including homogeneous acids like sulfuric acid and heterogeneous catalysts like Amberlyst resins, have been employed to facilitate transesterification. researchgate.netbiofueljournal.com
Table 2: General Conditions for Ester Hydrolysis and Transesterification
| Reaction | Catalyst | Key Features | Products from this compound | Reference |
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Reversible; requires excess water | 2-(2-bromopyridin-4-yl)acetic acid + Ethanol | lumenlearning.comchemguide.co.uk |
| Basic Hydrolysis | NaOH or KOH | Irreversible | Sodium 2-(2-bromopyridin-4-yl)acetate + Ethanol | lumenlearning.comchemguide.co.uk |
| Transesterification | H₂SO₄, p-TsOH, Amberlyst | Reversible; driven by excess alcohol or removal of byproduct | New Ester + Ethanol | researchgate.netbiofueljournal.com |
Functional Group Interconversions of the Bromine Atom
The bromine atom at the C2 position of the pyridine ring is a versatile handle for a wide array of functional group interconversions, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, especially at the C2 and C4 positions. stackexchange.com The presence of the electronegative nitrogen atom helps to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com Consequently, the bromine atom in 2-bromopyridines can be displaced by a variety of nucleophiles. tandfonline.comacs.orgsci-hub.se These reactions are often facilitated by the use of a base and can be accelerated by microwave heating, which can lead to higher yields and shorter reaction times, often in more environmentally benign solvents like ethanol. tandfonline.com
Common nucleophiles include:
Sulfur Nucleophiles : Thiolates (e.g., sodium thiophenoxide) react with 2-bromopyridines to form the corresponding pyridyl sulfides. acs.orgsci-hub.se
Oxygen Nucleophiles : Alkoxides and phenoxides can displace the bromine atom to yield pyridyl ethers. acs.orgsci-hub.se
Nitrogen Nucleophiles : Amines can be used to synthesize 2-aminopyridine derivatives. tandfonline.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations. mdpi.com
Suzuki-Miyaura Coupling : This reaction couples the 2-bromopyridine derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. mdpi.com It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with the 2-bromopyridine derivative, catalyzed by palladium and typically a copper(I) co-catalyst. mdpi.comresearchgate.net It is a reliable method for the synthesis of 2-alkynylpyridines.
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling an amine (primary or secondary) with the 2-bromopyridine derivative. nih.gov It provides a general route to N-aryl and N-heteroaryl amines. Specialized phosphine ligands are often crucial for achieving high efficiency. nih.gov
Other Cross-Coupling Reactions : Other important palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Negishi reaction (coupling with organozinc reagents), and Stille coupling (coupling with organotin reagents), all of which can be applied to 2-bromopyridine derivatives to introduce a wide variety of functional groups. mdpi.com
Table 3: Examples of Functional Group Interconversions of 2-Bromopyridine
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| SNAr | Thiol (R-SH) | Base (e.g., NaOEt), Microwave | 2-Thioether Pyridine | tandfonline.com |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd Catalyst, Base | 2-Aryl/Alkyl Pyridine | mdpi.com |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I), Base | 2-Alkynyl Pyridine | mdpi.comresearchgate.net |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | 2-Amino Pyridine | nih.gov |
| Negishi | Organozinc (R-ZnX) | Pd Catalyst | 2-Aryl/Alkyl Pyridine | mdpi.com |
Spectroscopic Data for this compound Currently Unavailable
A comprehensive search for advanced spectroscopic characterization and structural elucidation data for the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite targeted searches for high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy information, specific experimental spectra required for a detailed analysis are not accessible in the reviewed scientific literature and chemical databases.
The intended analysis was to be structured around a detailed examination of the compound's proton and carbon environments using ¹H NMR and ¹³C NMR spectroscopy, respectively. This would have included the interpretation of chemical shifts, coupling constants, and signal multiplicities to provide a complete picture of the molecule's atomic arrangement. Further structural confirmation and connectivity analysis were planned through the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Additionally, the investigation was slated to include an analysis of the compound's functional groups through Fourier-Transform Infrared (FT-IR) spectroscopy, identifying characteristic vibrational frequencies. A discussion on the application of advanced solid-state NMR spectroscopy for insights into the compound's solid-phase structure was also planned.
However, the absence of foundational experimental data—specifically ¹H NMR, ¹³C NMR, and FT-IR spectra—for this compound prevents a scientifically rigorous and accurate execution of this analysis. The generation of the requested data tables and detailed research findings is contingent on the availability of such primary experimental results.
Information is more readily available for isomers of this compound, such as Ethyl 2-(4-bromopyridin-2-yl)acetate and Ethyl 2-(5-bromopyridin-2-yl)acetate. However, due to the specific positional differences of the bromo and acetate substituents on the pyridine ring, the spectroscopic data for these isomers cannot be used as a substitute for the target compound.
Until experimental spectroscopic data for this compound becomes available in the public domain, a detailed and accurate article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be produced.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations
A comprehensive search for a Raman spectrum of Ethyl 2-(2-bromopyridin-4-yl)acetate yielded no specific experimental data. Such a spectrum would typically display characteristic peaks for the pyridine (B92270) ring vibrations, C-Br stretching, C=O (ester) stretching, and various C-H and C-C bond vibrations.
Table 1: Hypothetical Raman Shift Data for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Pyridine Ring Breathing | Not Available |
| C=O Stretch (Ester) | Not Available |
| C-Br Stretch | Not Available |
| CH₂/CH₃ Bending/Stretching | Not Available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is essential for confirming the identity of a newly synthesized or isolated substance.
No specific HRMS data has been published for this compound. For its molecular formula, C₉H₁₀BrNO₂, the theoretical exact mass would be a key parameter for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them using a mass spectrometer. It is widely used to assess the purity of a compound and confirm its identity by providing both retention time and mass-to-charge ratio data.
Specific LC-MS analytical methods or results for this compound are not available in the surveyed literature. A typical analysis would provide a chromatogram indicating the compound's purity and a corresponding mass spectrum confirming its molecular weight.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structures
Single-Crystal X-ray Diffraction (SC-XRD) analysis of a suitable crystal of this compound would provide its absolute molecular structure. This includes precise atomic coordinates, bond lengths, and angles, which are fundamental to understanding its chemical properties.
A search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, detailed structural parameters are not available.
Table 2: Illustrative Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths (e.g., C-Br, C=O) | Not Available |
| Bond Angles | Not Available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. It provides insights into how molecules are packed and the nature and extent of interactions like hydrogen bonds and van der Waals forces.
As no single-crystal X-ray diffraction data is available for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis would typically reveal the percentage contributions of different types of intermolecular contacts, offering a deeper understanding of the crystal's stability and properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds with high accuracy.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For Ethyl 2-(2-bromopyridin-4-yl)acetate, this process involves calculating the potential energy of various spatial arrangements (conformers) to find the global minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring. The LUMO's location would be influenced by the electron-withdrawing bromine atom and the ester group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. DFT calculations provide precise values for these orbital energies and their spatial distribution.
Table 1: Predicted Frontier Molecular Orbital (FMO) Parameters for this compound
| Parameter | Description | Predicted Characteristics |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Expected to be relatively low due to the influence of the pyridine ring and bromine atom. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Expected to be stabilized by the electron-withdrawing groups. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap is anticipated, suggesting reasonable stability but with potential for reactivity. |
| HOMO Localization | Region of the molecule where the HOMO is concentrated. | Predicted to be localized primarily on the pyridine ring. |
| LUMO Localization | Region of the molecule where the LUMO is concentrated. | Predicted to be distributed across the pyridine ring and the C-Br bond. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In an MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. The area near the bromine atom would also be analyzed to understand its influence on the electrostatic potential of the ring. chemrxiv.org
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods. The results are crucial for two reasons: first, the absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum. Second, the calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.
For this compound, the calculations would predict characteristic vibrational modes, including the C=O stretching of the ester, C-Br stretching, and various C-C and C-N stretching and bending modes of the pyridine ring. scispace.com
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | ~1730-1750 |
| C-N Stretch | Pyridine Ring | ~1300-1400 |
| C-O Stretch | Ester | ~1100-1300 |
| C-Br Stretch | Bromo-Pyridine | ~550-650 |
| Aromatic C-H Stretch | Pyridine Ring | ~3000-3100 |
Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are invaluable for confirming the molecular structure by comparing them with experimental data. The calculations provide insight into the electronic environment of each nucleus. For this compound, the calculations would predict the chemical shifts for the distinct protons and carbons on the pyridine ring and the ethyl acetate (B1210297) chain, which can be compared with experimentally obtained spectra for structural verification.
Molecular Dynamics (MD) Simulations for Stability and Conformational Behavior
While DFT calculations provide insights into a static, single-molecule system (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic, explicit solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions with its surroundings evolve.
An MD simulation of this compound, typically placed in a box of solvent molecules like water, would provide information on its conformational flexibility, stability, and intermolecular interactions (e.g., hydrogen bonding with water). This analysis is crucial for understanding how the molecule behaves in a biological or solution-phase environment, revealing the most populated conformations and the dynamics of the flexible ethyl acetate side chain.
Reaction Mechanism Elucidation using Computational Methods
A comprehensive computational study on this compound would typically involve the use of quantum chemical calculations to model the step-by-step transformation of the molecule during a chemical reaction. This would provide a detailed atomistic picture of the bond-breaking and bond-forming processes. However, specific research detailing these mechanisms for the title compound is not presently available.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The geometry and electronic structure of the transition state dictate the steric and electronic requirements for the reaction to proceed.
For reactions involving this compound, the characterization of transition states would be crucial for understanding its reactivity. For instance, in a hypothetical nucleophilic substitution reaction, computational methods could precisely define the geometry of the transition state, including the bond lengths of the incoming nucleophile and the departing bromide, and the charge distribution across the molecule.
Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution on this compound
| Parameter | Hypothetical Value | Description |
| C-Br Bond Length (Å) | > 1.9 | Elongated bond indicating bond breaking. |
| C-Nucleophile Bond Length (Å) | > 1.5 | Partially formed bond. |
| Imaginary Frequency (cm⁻¹) | -200 to -500 | Confirms the structure as a true transition state. |
| Activation Energy (kcal/mol) | Varies | The energy barrier for the reaction to occur. |
Note: The data in this table is hypothetical and serves as an example of what would be determined in a computational study. No experimental or calculated data for this specific compound has been found.
Reaction Pathway Energetics
The energetics of a reaction pathway, as determined by computational methods, provide a quantitative understanding of the reaction's feasibility and kinetics. This involves calculating the relative energies of reactants, intermediates, transition states, and products. The resulting energy profile can distinguish between kinetically and thermodynamically controlled reactions and identify the rate-determining step.
A detailed energetic profile for a reaction of this compound would allow for the prediction of reaction rates under different conditions and could guide the experimental setup to favor the desired product.
Table 2: Illustrative Reaction Pathway Energetics
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | ΔE‡₁ |
| Intermediate | ΔE_int |
| Transition State 2 | ΔE‡₂ |
| Products | ΔE_rxn |
Note: This table illustrates the type of data generated from reaction pathway analysis. The values (ΔE) would be specific to the reaction being studied and the computational method employed. No such data is currently available for this compound.
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Intermediate for Complex Synthesis
The strategic placement of the bromo and acetate (B1210297) functionalities on the pyridine (B92270) ring makes Ethyl 2-(2-bromopyridin-4-yl)acetate a highly valuable intermediate in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the ester group allows for a range of chemical transformations, including hydrolysis, amidation, and reduction.
Crafting Complex Pyridine-Containing Architectures
The presence of the bromine atom at the 2-position of the pyridine ring is particularly advantageous for the construction of intricate molecular frameworks through transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions, such as Suzuki, Stille, and Sonogashira couplings, enable the introduction of a wide array of substituents, leading to the formation of highly functionalized pyridine derivatives. researchgate.net The versatility of 2-bromopyridines as synthons allows for their conversion into valuable intermediates for pharmaceuticals, organocatalysts, and advanced materials. researchgate.net
For instance, the palladium-catalyzed coupling of 2-bromopyridines with various partners is a well-established method for creating carbon-carbon and carbon-heteroatom bonds. rsc.org This capability is crucial for the synthesis of complex polycyclic and macrocyclic structures that are often found in natural products and pharmacologically active compounds.
A Precursor for Libraries of Biologically Relevant Molecules
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals, owing to its ability to engage in crucial biological interactions. nih.govijnrd.orgrsc.org this compound serves as an excellent starting material for the generation of diverse libraries of pyridine-containing compounds for biological screening. The reactivity of the 2-bromo position allows for the systematic introduction of various functional groups, leading to analogues with potentially enhanced biological activity. researchgate.net
The ester moiety can be readily converted to other functional groups, such as carboxylic acids, amides, and alcohols, further expanding the chemical space that can be explored. This adaptability is invaluable in the drug discovery process, where the rapid synthesis and evaluation of numerous analogues are essential for identifying lead compounds. Pyridine derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govrsc.orgresearchgate.net
Derivatization for the Creation of Functional Molecules
Beyond its role as a synthetic intermediate, this compound can be derivatized to create molecules with specific functions in catalysis and materials science.
Designing Ligands for Catalysis
The pyridine nitrogen atom is a well-known coordinating site for a variety of metal ions. By modifying the substituents on the pyridine ring, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. The derivatization of this compound can lead to the synthesis of novel ligands for transition metal catalysis.
For example, the introduction of phosphine (B1218219) or other coordinating groups through substitution of the bromine atom can yield multidentate ligands capable of stabilizing metal centers in various oxidation states. nih.gov Such ligands are crucial for a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The ability to tailor the ligand architecture at the molecular level is a key factor in the development of highly efficient and selective catalysts.
Scaffolds for Organocatalysts
The pyridine ring itself can act as a key component of organocatalysts. The basicity of the nitrogen atom and the potential for hydrogen bonding interactions make pyridine derivatives attractive scaffolds for designing small molecule catalysts. The functionalization of 6-substituted 2-bromopyridine (B144113) compounds can lead to the development of novel organocatalysts. researchgate.net The ability to introduce various functional groups onto the pyridine ring of this compound allows for the creation of chiral environments and specific binding pockets, which are essential for enantioselective catalysis.
Building Blocks for Advanced Materials
The rigid and aromatic nature of the pyridine ring makes it an excellent building block for the construction of advanced materials with tailored electronic and photophysical properties. The functionalization of 2-bromopyridines is a key strategy for creating intermediates for these materials. researchgate.net Through polymerization or self-assembly processes, derivatives of this compound can be incorporated into polymers, metal-organic frameworks (MOFs), and other supramolecular structures.
These materials can exhibit interesting properties such as luminescence, conductivity, and porosity, making them suitable for applications in areas like organic light-emitting diodes (OLEDs), sensors, and gas storage. The ability to precisely control the molecular structure of the building blocks is critical for achieving the desired macroscopic properties of the final material.
Development of Novel Synthetic Methodologies
Exploration of New Catalytic Systems
There is no specific information available in the searched scientific literature regarding the use of this compound in the exploration of new catalytic systems.
Innovative Tandem Reactions
No specific innovative tandem reactions involving this compound as a key substrate or intermediate have been reported in the available research.
Further investigation into proprietary research or specialized chemical databases may be required to uncover the specific applications of this compound in advanced organic synthesis and materials science. At present, the requested detailed article cannot be generated based on the available information.
Emerging Research Directions and Future Perspectives
Integration with Green Chemistry Principles in Pyridine (B92270) Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jocpr.com For the synthesis of Ethyl 2-(2-bromopyridin-4-yl)acetate and related pyridine compounds, this translates into the development of more sustainable and efficient methodologies.
Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. A key goal of green chemistry is to reduce or eliminate the use of such solvents. jocpr.com Solvent-free, or solid-state, reactions represent a significant step towards this goal. These reactions are typically conducted by grinding or heating the solid reactants together, sometimes with a catalytic amount of a solid support or a mechanochemical reactor.
For the synthesis of pyridine derivatives, several solvent-free approaches have been reported, often leading to higher yields, shorter reaction times, and simpler work-up procedures. While a specific solvent-free synthesis for this compound is not yet prominent in the literature, the principles can be applied. For instance, a hypothetical solvent-free approach could involve the reaction of 2-bromo-4-(chloromethyl)pyridine (B1342935) with sodium cyanide followed by esterification with ethanol (B145695) under mechanochemical conditions, thereby avoiding bulk solvents. Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions or the use of greener solvents like water or ethanol, significantly reducing reaction times and energy consumption. wordpress.com
Table 1: Comparison of Conventional and Potential Green Synthesis Approaches
| Feature | Conventional Synthesis | Potential Solvent-Free Approach |
| Solvent | Dichloromethane, Tetrahydrofuran | None or minimal green solvent |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Input | Conventional heating/refluxing | Microwave irradiation/Mechanochemistry |
| Work-up | Liquid-liquid extraction, column chromatography | Simple filtration or direct use of crude product |
| Waste Generation | Significant solvent and reagent waste | Minimal waste |
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemicalbook.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chemicalbook.com A higher atom economy signifies a more sustainable process with less waste generation. chemicalbook.comlibretexts.org
To illustrate, let's consider a hypothetical synthesis of this compound from 2-bromo-4-methylpyridine. A possible route involves the bromination of the methyl group followed by a nucleophilic substitution with cyanide and subsequent hydrolysis and esterification. A more atom-economical approach would be a direct C-H activation and carboxylation of 2-bromo-4-methylpyridine, although this remains a significant synthetic challenge.
A plausible, though not yet reported, synthesis could involve the reaction of 2-bromopyridine-4-carbaldehyde with ethyl diazoacetate in the presence of a suitable catalyst. Let's analyze a known synthesis for a related compound, ethyl 2-(5-bromopyridin-2-yl)acetate, to understand the principles of atom economy calculation. The synthesis involves the reaction of 5-bromo-2-iodopyridine (B1269129) with diethyl malonate, followed by decarboxylation. nih.gov
Reaction Scheme (for a related compound): C₅H₃BrIN + C₇H₁₂O₄ → C₁₂H₁₂BrNO₄ + HI
Atom Economy Calculation:
Molecular Weight of Desired Product (Ethyl 2-(5-bromopyridin-2-yl)acetate, C₉H₁₀BrNO₂): 244.09 g/mol
Molecular Weight of Reactants:
5-bromo-2-iodopyridine (C₅H₃BrIN): 283.94 g/mol
Diethyl malonate (C₇H₁₂O₄): 160.17 g/mol
Total Molecular Weight of Reactants: 283.94 + 160.17 = 444.11 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (244.09 / 444.11) x 100 ≈ 54.96%
This calculation highlights that even with a high reaction yield, a significant portion of the reactant atoms may end up as byproducts, underscoring the importance of designing more atom-economical synthetic routes.
High-Throughput Experimentation and Automation in Pyridine Functionalization
High-throughput experimentation (HTE) and laboratory automation are transforming chemical research by enabling the rapid screening of a large number of reaction conditions. libretexts.orggoogle.com This is particularly valuable in the functionalization of complex molecules like this compound, where optimizing reaction parameters such as catalysts, ligands, solvents, and temperature can be a time-consuming process.
Automated platforms can perform hundreds or even thousands of reactions in parallel on a microscale, using minimal amounts of starting materials. google.com The outcomes of these reactions are then rapidly analyzed, often using techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), to identify the optimal conditions for a desired transformation.
For this compound, HTE could be employed to:
Discover novel cross-coupling reactions: The bromine atom on the pyridine ring is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). HTE can rapidly screen a wide array of catalysts, ligands, and reaction partners to discover new and more efficient ways to functionalize this position.
Optimize C-H functionalization: Direct C-H functionalization of the pyridine ring is a highly desirable but often challenging transformation. HTE can be used to screen for catalysts and conditions that can selectively activate and functionalize the C-H bonds of this compound.
Develop robust synthetic routes: By systematically varying reaction parameters, HTE can help in the development of robust and scalable synthetic procedures with improved yields and purity.
Chemoinformatics and Machine Learning in Reaction Design and Prediction
Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemical synthesis, enabling the prediction of reaction outcomes and the design of novel synthetic routes. scranton.edu By analyzing vast datasets of known chemical reactions, machine learning algorithms can identify complex patterns and relationships that are not immediately obvious to human chemists.
In the context of this compound, these computational approaches can be applied to:
Predict regioselectivity: The pyridine ring in this compound has multiple potential sites for functionalization. Machine learning models can be trained to predict the most likely site of reaction for a given set of reagents and conditions, guiding the design of experiments and minimizing the formation of unwanted isomers. For example, a model could predict the likelihood of a Minisci reaction occurring at the C-3, C-5, or C-6 positions. scranton.edu
Suggest optimal reaction conditions: By learning from existing reaction data, machine learning models can suggest the optimal catalysts, solvents, and temperatures for a desired transformation of this compound, accelerating the process of reaction optimization.
Design novel synthetic pathways: Retrosynthesis software, powered by machine learning, can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable and cost-effective manufacturing processes.
Table 2: Applications of Chemoinformatics and Machine Learning in Pyridine Chemistry
| Application | Description | Potential Impact on this compound |
| Reaction Outcome Prediction | Predicts the major product(s) of a reaction given the reactants and conditions. | Reduces the number of trial-and-error experiments needed for functionalization. |
| Retrosynthesis Planning | Proposes synthetic routes to a target molecule from simpler starting materials. | Identifies more efficient and sustainable synthetic pathways. |
| Catalyst Design | Suggests novel catalyst structures with enhanced activity and selectivity. | Improves the efficiency of cross-coupling and C-H functionalization reactions. |
| Property Prediction | Predicts the physicochemical and biological properties of derivatives. | Guides the design of new molecules with desired characteristics. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not provide a true picture of the reaction as it happens. Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reacting systems without the need for sampling. chemicalbook.com
These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering valuable insights into the reaction progress. For the synthesis of this compound, in-situ monitoring could be used to:
Track the formation of the product: By monitoring the appearance of characteristic vibrational bands of the ester and pyridine moieties, the rate of product formation can be accurately determined.
Identify and characterize reaction intermediates: The detection of transient intermediates can provide crucial information about the reaction mechanism, helping to identify potential bottlenecks or side reactions.
Optimize reaction conditions in real-time: The continuous feedback from in-situ spectroscopy allows for the dynamic adjustment of reaction parameters, such as temperature or reagent addition rate, to maintain optimal conditions and improve yield and selectivity. For instance, in-situ FTIR can be used to monitor the adsorption of pyridine derivatives on catalyst surfaces, providing insights into the catalytic cycle. chemicalbook.com Raman spectroscopy is also a powerful tool for studying the vibrational modes of pyridine and its complexes, which can be used to follow the course of a reaction.
The integration of these emerging research directions holds immense promise for the future of pyridine chemistry. By embracing green chemistry principles, leveraging the power of high-throughput experimentation and automation, harnessing the predictive capabilities of chemoinformatics and machine learning, and gaining deeper mechanistic insights through advanced spectroscopic techniques, the synthesis and functionalization of valuable compounds like this compound will become more efficient, sustainable, and innovative.
Q & A
Q. What are optimized synthetic routes for Ethyl 2-(2-bromopyridin-4-yl)acetate, and how can reaction completion be monitored?
- Methodological Answer: Synthesis typically involves halogenation or esterification under reflux conditions. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution or coupling reactions, with reaction progress monitored by thin-layer chromatography (TLC) . Key parameters include temperature control (e.g., 273 K for acyl chloride reactions) and purification via silica-gel column chromatography, yielding ~80% purity. Ethyl acetate/petroleum ether mixtures (2:1 v/v) are effective for recrystallization .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while infrared (IR) spectroscopy confirms functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) resolves spatial arrangements, with SHELX software (e.g., SHELXL) refining crystal parameters (e.g., space group P21/c, unit cell dimensions a = 12.582 Å, b = 14.790 Å) . Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. How do solubility and stability impact experimental design?
- Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO, chloroform) facilitates reaction homogeneity, while stability studies under varying pH/temperature guide storage conditions (-20°C for long-term stability) . Pre-experiment solubility screens using UV-Vis or HPLC prevent precipitation issues during biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational models?
- Methodological Answer: Discrepancies in bond lengths or angles (e.g., C-Br vs. C-N distances) are resolved via SCXRD. For instance, SHELXL refines displacement parameters (Uiso) and anisotropic thermal motions, reconciling NMR-derived conformers with experimental data . Comparative analysis using software like Mercury (CCDC) validates structural hypotheses .
Q. What mechanistic insights explain the reactivity of the bromopyridinyl moiety in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing bromine atom enhances electrophilicity at the pyridine C-4 position, facilitating Suzuki-Miyaura couplings. Kinetic studies (e.g., via <sup>19</sup>F NMR) track Pd-catalyzed intermediates, while Hammett plots correlate substituent effects with reaction rates . Computational DFT models (e.g., Gaussian) predict regioselectivity in nucleophilic attacks .
Q. How do steric and electronic effects influence pharmacological interactions?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to target proteins (e.g., kinases), with bromine’s hydrophobicity enhancing membrane permeability. In vitro assays (e.g., enzyme inhibition IC50) validate predictions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What strategies mitigate data variability in halogenated analog synthesis?
- Methodological Answer: Controlled halogenation (e.g., NBS in CCl4) minimizes side products. High-resolution LC-MS identifies byproducts (e.g., di-brominated species), and reaction optimization via DoE (Design of Experiments) improves reproducibility . Parallel synthesis with microwaves accelerates screening .
Q. Can computational models predict regioselectivity in substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
